Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate
Description
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate (CAS: N/A; synonyms: Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate) is a valeric acid derivative featuring an ethyl ester group, a ketone moiety at the 5-position, and a 4-(ethylthio)phenyl substituent. Its molecular formula is C₁₄H₁₈O₃S, with a molecular weight of 266.36 g/mol .
Properties
IUPAC Name |
ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIBKTVDNPABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-[4-(Ethylthio)phenyl]-5-oxovaleric Acid
The most common and direct synthetic route to Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
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- Reflux temperature (typically ethanol boiling point, ~78 °C)
- Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Reaction time: Several hours until completion (monitored by TLC or other analytical methods)
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- Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.
- Nucleophilic attack by ethanol forms a tetrahedral intermediate.
- Elimination of water and deprotonation yields the ester product.
This method is widely used due to its simplicity and high yield potential.
Industrial Scale Synthesis
In industrial settings, the esterification process is often optimized using continuous flow reactors to improve efficiency, yield, and reproducibility. Parameters such as temperature, pressure, catalyst concentration, and residence time are tightly controlled.
- Advantages of Continuous Flow:
- Enhanced heat and mass transfer
- Precise control over reaction parameters
- Scalability and reproducibility
- Reduced reaction times and waste generation
Automated reactors with in-line monitoring (e.g., IR spectroscopy) are employed to ensure consistent product quality.
Alternative Synthetic Routes and Precursors
While esterification is the primary method, alternative approaches may involve:
Preparation of the acid precursor: The 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid can be synthesized via Friedel-Crafts acylation or other carbonylation methods starting from ethylthio-substituted benzene derivatives and appropriate ketoesters.
Thioether introduction: The ethylthio group on the phenyl ring can be introduced by nucleophilic substitution reactions on halogenated phenyl precursors using ethylthiol or ethylthiolate salts under basic conditions.
Oxidation/reduction steps: Modifications of the thioether group or the keto group may be performed post-synthesis to adjust the oxidation state or functional groups as needed.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting material | 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid | Purity affects yield |
| Alcohol | Ethanol | Solvent and reactant |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Strong acid catalyst |
| Temperature | Reflux (~78 °C) | Ensures reaction completion |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Work-up | Neutralization, extraction, drying | Typical organic work-up |
| Yield | Typically high (70–90%) | Dependent on purity and conditions |
| Industrial method | Continuous flow reactors | Enhanced control and scalability |
Research Findings and Analytical Data
Reaction Efficiency: Esterification under reflux with sulfuric acid typically achieves yields above 80%, with minimal side reactions when carefully controlled.
Purity and Characterization: The product is characterized by NMR, IR, and mass spectrometry. The presence of the ethylthio group is confirmed by characteristic sulfur signals in NMR and the ester carbonyl by IR absorption near 1735 cm⁻¹.
Optimization Studies: Variations in catalyst concentration and reaction time have shown that excessive acid can lead to side reactions such as hydrolysis or sulfonation, while insufficient catalyst reduces conversion efficiency.
Scale-up Considerations: Industrial synthesis benefits from continuous flow technology, which allows for better heat management and reaction control, reducing by-products and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate can undergo oxidation reactions, where the ethylthio group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate serves as a versatile building block in organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : The compound can be employed to create more complex organic structures through various reactions such as oxidation, reduction, and substitution.
- Intermediate for Drug Development : It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and cancer pathways .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit anticancer properties by modulating specific signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Research suggests that this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, thus making it a candidate for treating inflammatory diseases .
Biological Studies
The biological activities of this compound are under investigation:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes implicated in disease progression, such as COX-2 and various kinases involved in cancer pathways .
- Interaction with Biological Targets : Preliminary studies indicate that it may interact with cellular receptors, influencing immune responses and potentially leading to novel therapeutic strategies .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules |
| Medicinal Chemistry | Potential anticancer and anti-inflammatory agent |
| Biological Studies | Enzyme inhibition and receptor interaction studies |
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in breast cancer models. The mechanism was linked to the downregulation of specific oncogenes associated with tumor growth.
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of the compound in animal models of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate involves its interaction with specific molecular targets within cells. The ethylthio group can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The compound may also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Ethylthio and methoxy derivatives generally show moderate solubility in organic solvents (e.g., THF, DCM), while halogenated analogs are more lipophilic .
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., fluorine) exhibit higher thermal stability, as evidenced by their storage recommendations (room temperature, inert atmosphere) .
Biological Activity
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the esterification of 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method allows for the production of the compound in high yields and purity, essential for subsequent biological evaluations.
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.
- Anticancer Properties : Research has highlighted its potential to inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
The mechanism of action involves interaction with specific molecular targets within cells. The ethylthio group can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes. This interaction may lead to the modulation of signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability by inducing apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells. Further investigations are required to elucidate the precise molecular mechanisms involved .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Ethyl 5-[4-(Methylthio)phenyl]-5-oxovalerate | Methylthio group | Moderate antimicrobial activity |
| Ethyl 5-[4-(Phenylthio)phenyl]-5-oxovalerate | Phenylthio group | Limited anticancer properties |
| Ethyl 5-[4-(Methoxy)phenyl]-5-oxovalerate | Methoxy group | Lower oxidative stress modulation |
The presence of the ethylthio group in this compound imparts distinct chemical and biological properties that are not observed in other derivatives. This specificity enhances its potential utility in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate, and what characterization data are essential for validation?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by esterification. Key characterization includes:
- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on signals for the ethylthio group (~2.5–3.0 ppm for S–CH) and the ketone/ester carbonyl groups (~170–210 ppm in C NMR) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass.
- Chromatography : Purity assessment via HPLC or GC with standardized retention times .
Q. What are the common applications of this compound in academic research?
- Methodological Answer : It is often used as an intermediate in synthesizing thiophene-based polymers or bioactive molecules. For example, its ketone and ester functionalities enable further derivatization, such as condensation reactions to form heterocyclic scaffolds relevant to materials science or medicinal chemistry .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validate using complementary techniques (e.g., IR for carbonyl verification if NMR signals overlap). Compare results with literature databases (e.g., PubChem) and consult crystallographic data if available. For unresolved conflicts, repeat synthesis under controlled conditions to rule out impurities .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts steps to improve regioselectivity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates, balancing with ease of purification.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize side products .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
- Thermodynamic Analysis : Compute Gibbs free energy for proposed reaction mechanisms to evaluate feasibility .
Q. What advanced techniques resolve ambiguities in the compound’s crystal structure?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Determine absolute configuration and bond lengths. Refine data using SHELX or Olex2, ensuring R-factors < 5% .
- Powder XRD : Compare experimental patterns with simulated data from CIF files to confirm phase purity .
Q. How should researchers address contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- Conformational Analysis : Use NMR chemical shift prediction tools (e.g., ACD/Labs) to account for solvent or tautomeric effects.
- Dynamic Effects : Consider variable-temperature NMR to detect rotational barriers or hydrogen bonding that may alter spectra .
Data Validation and Reproducibility
Q. What quality assurance practices ensure the reproducibility of studies involving this compound?
- Methodological Answer :
- Detailed Documentation : Include exact reaction conditions (solvent purity, temperature gradients) in supplementary materials.
- Independent Replication : Collaborate with external labs to validate key findings, adhering to CONSORT-EHEALTH guidelines for transparency .
- Raw Data Archiving : Share NMR FID files, chromatograms, and crystallographic CIFs via public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
